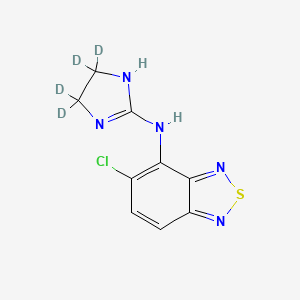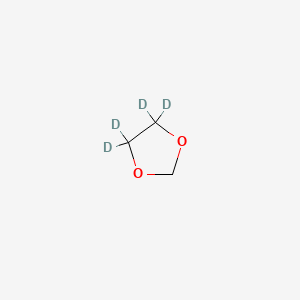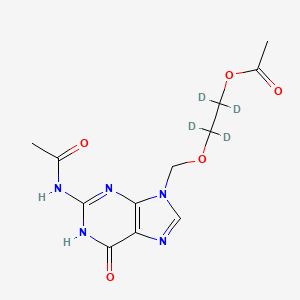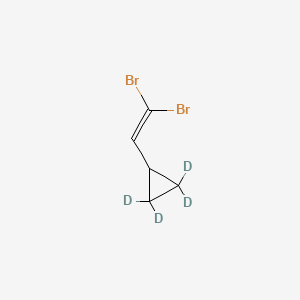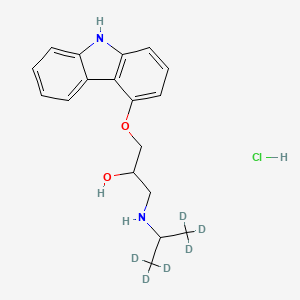
D,L-Sulforaphan-Glutathion
Übersicht
Beschreibung
DL-Sulforaphane Glutathione is a metabolite of sulforaphane, a compound found in cruciferous vegetables like broccoli. Sulforaphane is known for its potent anticancer and antioxidant properties. DL-Sulforaphane Glutathione is formed when sulforaphane conjugates with glutathione, a tripeptide composed of glutamine, cysteine, and glycine. This conjugation enhances the bioavailability and stability of sulforaphane, making it more effective in various biological processes .
Wissenschaftliche Forschungsanwendungen
DL-Sulforaphan-Glutathion hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Isothiocyanaten und ihren Konjugaten zu untersuchen.
Biologie: Es spielt eine Rolle beim Verständnis der zellulären Abwehrmechanismen gegen oxidativen Stress.
Medizin: DL-Sulforaphan-Glutathion wird auf sein Potenzial in der Krebstherapie, im Neuro- und im Entzündungshemmendenbereich untersucht.
Industrie: Es wird aufgrund seiner gesundheitsfördernden Eigenschaften bei der Entwicklung von funktionellen Lebensmitteln und Nahrungsergänzungsmitteln verwendet .
5. Wirkmechanismus
DL-Sulforaphan-Glutathion übt seine Wirkungen über mehrere Mechanismen aus:
Antioxidative Aktivität: Es erhöht den Gehalt an Glutathion, einem wichtigen zellulären Antioxidans, und schützt so Zellen vor oxidativem Schaden.
Entzündungshemmende Wirkungen: Es moduliert Entzündungswege durch Hemmung der Aktivierung des Nuclear Factor-kappa B (NF-κB) und anderer proinflammatorischer Mediatoren.
Krebsvorbeugung: DL-Sulforaphan-Glutathion induziert Apoptose und Zellzyklusarrest in Krebszellen durch Aktivierung verschiedener Signalwege, darunter die Nrf2- und PI3K/AKT-Pfade.
Wirkmechanismus
Target of Action
D,L-Sulforaphane Glutathione primarily targets multiple mechanisms within the cell to control carcinogenesis . It increases mRNA expression of the genes encoding glutathione S-transferase A1 and the UDP-glucuronosyltransferase isoform UGT1A1 in HepG2 cells .
Biochemical Pathways
D,L-Sulforaphane Glutathione affects several biochemical pathways. It modulates nuclear factor kappa B, Sonic hedgehog, epithelial-mesenchymal transition, and Wnt/β-catenin pathways . It also enhances the activity of other deactivating enzyme systems such as glutathione S-transferase .
Pharmacokinetics
D,L-Sulforaphane Glutathione is rapidly absorbed, achieving high absolute bioavailability at low dietary doses . Dose-dependent pharmacokinetics is evident, with bioavailability decreasing with increasing dose .
Result of Action
The molecular and cellular effects of D,L-Sulforaphane Glutathione’s action include induction of apoptotic pathway in tumor cells, inhibition of cell cycle progression, and suppression of tumor stem cells . It also increases mRNA expression of the genes encoding glutathione S-transferase A1 and the UDP-glucuronosyltransferase isoform UGT1A1 in HepG2 cells .
Action Environment
The action, efficacy, and stability of D,L-Sulforaphane Glutathione can be influenced by environmental factors. For instance, when vegetable tissues are processed by cutting, cooking, freezing, or chewing, resulting in cellular fragmentation, it activates endogenous black mustard enzymes that hydrolyze the glucosinolates and convert them to sulforaphane .
Biochemische Analyse
Biochemical Properties
D,L-Sulforaphane Glutathione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to activate the Nrf2 signaling pathway, which in turn brings about a protective effect on neuronal cells, especially against mitochondrial dysfunction . It also modulates the glutathione system during ageing and affects cardiometabolic risks and associated diseases .
Cellular Effects
D,L-Sulforaphane Glutathione exerts various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It also provides cancer protection through the alteration of various epigenetic and non-epigenetic pathways .
Molecular Mechanism
At the molecular level, D,L-Sulforaphane Glutathione exerts its effects through various mechanisms. It detoxifies carcinogens and oxidants through blockage of phase I metabolic enzymes, and by arresting cell cycle in the G2/M and G1 phase to inhibit cell proliferation . It also induces apoptotic pathways in tumor cells, inhibits cell cycle progression, and suppresses tumor stem cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D,L-Sulforaphane Glutathione change over time. It has been shown to directly raise glutathione (GSH) levels by stimulating the Nrf2-Antioxidant Response Elements (ARE) and increasing the cellular antioxidant defense
Dosage Effects in Animal Models
The effects of D,L-Sulforaphane Glutathione vary with different dosages in animal models. For instance, in rat hepatocytes, it inhibited the activities of CYPs 1A1 and 2B1/2 in a dose-dependent manner
Metabolic Pathways
D,L-Sulforaphane Glutathione is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it is known to modulate the glutathione system, which is a major non-protein low molecular weight modulator of redox processes .
Subcellular Localization
It is known that glutathione, a component of D,L-Sulforaphane Glutathione, has specific vital functions within the intracellular organelles where it is located
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: DL-Sulforaphane Glutathione can be synthesized through the enzymatic hydrolysis of glucoraphanin by myrosinase, followed by conjugation with glutathione. The reaction typically occurs under mild conditions, with the presence of water and a neutral pH .
Industrial Production Methods: Industrial production of DL-Sulforaphane Glutathione involves the extraction of glucoraphanin from cruciferous vegetables, followed by enzymatic hydrolysis to produce sulforaphane. The sulforaphane is then conjugated with glutathione using chemical or enzymatic methods. This process ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: DL-Sulforaphan-Glutathion unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine biologische Aktivität und Stabilität entscheidend .
Häufige Reagenzien und Bedingungen:
Oxidation: DL-Sulforaphan-Glutathion kann unter milden Bedingungen mit Wasserstoffperoxid oder anderen Oxidationsmitteln oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Thiole.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Sulforaphan-Derivate und -Konjugate, die die biologische Aktivität der Ausgangsverbindung beibehalten oder verstärken .
Vergleich Mit ähnlichen Verbindungen
DL-Sulforaphan-Glutathion ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seiner verbesserten Stabilität und Bioverfügbarkeit. Zu ähnlichen Verbindungen gehören:
Sulforaphan-Cystein: Ein weiteres Konjugat von Sulforaphan, das ebenfalls antioxidative und krebshemmende Aktivitäten zeigt, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.
Sulforaphan-N-Acetylcystein: Ein Derivat mit verbesserter Löslichkeit und Stabilität, das in verschiedenen therapeutischen Anwendungen eingesetzt wird.
DL-Sulforaphan-Glutathion zeichnet sich durch seine überlegene Stabilität und Bioverfügbarkeit aus, was es zu einer effektiveren Verbindung für Forschungs- und therapeutische Zwecke macht .
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O7S3/c1-30(27)7-3-2-6-18-16(28)29-9-11(14(24)19-8-13(22)23)20-12(21)5-4-10(17)15(25)26/h10-11H,2-9,17H2,1H3,(H,18,28)(H,19,24)(H,20,21)(H,22,23)(H,25,26)/t10-,11-,30?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROARKYNVUQLTDP-QGQIPBJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCNC(=S)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)CCCCNC(=S)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O7S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662197 | |
| Record name | L-gamma-Glutamyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-L-cysteinylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289711-21-3 | |
| Record name | L-gamma-Glutamyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-L-cysteinylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']-](/img/structure/B562755.png)
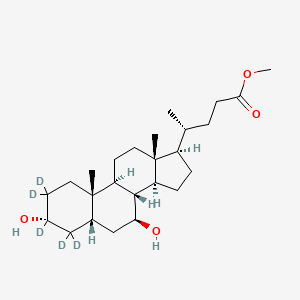
![[Tyr3,Lys5(Boc)]octreotide acetate](/img/new.no-structure.jpg)

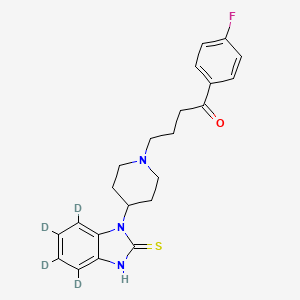

![(3S,5S,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B562765.png)
